molecular formula C12H15BrS B8300845 3-Bromo-4-(1-octynyl)thiophene

3-Bromo-4-(1-octynyl)thiophene

Cat. No. B8300845
M. Wt: 271.22 g/mol
InChI Key: KTJVNIAXMXJVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(1-octynyl)thiophene is a useful research compound. Its molecular formula is C12H15BrS and its molecular weight is 271.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(1-octynyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(1-octynyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15BrS

Molecular Weight

271.22 g/mol

IUPAC Name

3-bromo-4-oct-1-ynylthiophene

InChI

InChI=1S/C12H15BrS/c1-2-3-4-5-6-7-8-11-9-14-10-12(11)13/h9-10H,2-6H2,1H3

InChI Key

KTJVNIAXMXJVMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CSC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL 4 necked RB flask equipped with a magnetic stirring bar, thermometer, rubber septum, argon inlet and reflux condenser with argon outlet (tubed to a silicon oil bubbler) is added 59.4 g (246 mmol) of 3,4-dibromothiophene, 44.0 g of diethylamine, 27.0 g (245 mmol) of 1-octyne, 148 mg of triphenylphosphine, 106 mg of copper iodide and 295 mg dichlorobis(triphenylphosphine) palladium(II). The mixture is heated with a silicon oil bath to 60° C. under argon with stirring for 40 hrs. The cooled mixture is then concentrated on a rotary evaporator at reduced pressure and the residue taken up in 200 mL of pentane and washed with 2×25 mL of water and the pentane phase dried over sodium sulfate and then concentrated on a rotary evaporator. The residue is then distilled at 55-60 ° C. and 0.40 torr to remove 2.3 g of unreacted 3,4-dibromothiophene. The residue was chromatographed through silica gel eluting with hexanes to yield 17.1 g of 3-bromo-4(oct-1-ynyl)thiophene as a light yellow-orange oil which was used directly to prepare 2-hexylselenolo[2,3-c]thiophene.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
295 mg
Type
reactant
Reaction Step Two
Quantity
106 mg
Type
catalyst
Reaction Step Two
Quantity
148 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
4
Quantity
250 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.